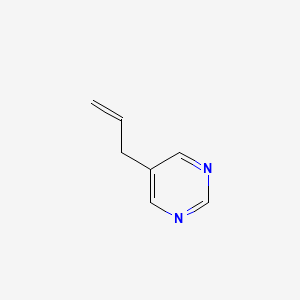

5-(Prop-2-en-1-yl)pyrimidine

Description

BenchChem offers high-quality 5-(Prop-2-en-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Prop-2-en-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-prop-2-enylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-3-7-4-8-6-9-5-7/h2,4-6H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJFZSZWZJQMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 5-(Prop-2-en-1-yl)pyrimidine as a Versatile Scaffold

The following technical guide details the chemical structure, synthesis, and properties of 5-(Prop-2-en-1-yl)pyrimidine (5-Allylpyrimidine). This document is structured for researchers and drug development professionals, focusing on practical synthetic routes, reactivity profiles, and application logic.

Executive Summary

5-(Prop-2-en-1-yl)pyrimidine (CAS: Generic 5-allyl core, specific derivatives vary) is a critical heterocyclic intermediate in medicinal chemistry. Distinguished by a pyrimidine ring substituted at the electron-neutral C5 position with an allyl group, it serves as a "bifunctional" scaffold. The pyrimidine ring provides a privileged pharmacophore for kinase inhibition and hydrogen-bonding interactions, while the allyl tether offers a versatile handle for olefin metathesis, oxidation, or cyclization into fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a 1,3-diazine ring substituted at the 5-position. Unlike the C2, C4, and C6 positions, which are highly electron-deficient and susceptible to nucleophilic attack, the C5 position is relatively electron-neutral, making the allyl group stable under many nucleophilic conditions used to functionalize the ring.

Structural Specifications

| Property | Detail |

| IUPAC Name | 5-(Prop-2-en-1-yl)pyrimidine |

| Common Name | 5-Allylpyrimidine |

| Molecular Formula | C₇H₈N₂ |

| Molecular Weight | 120.15 g/mol |

| Hybridization | Ring: sp² (Aromatic); Sidechain: sp³ (C1'), sp² (C2', C3') |

| Symmetry | Cₛ (Plane of symmetry passing through C2 and C5) |

Predicted Physicochemical Properties

Note: Experimental data for the unsubstituted core is limited; values below are predicted based on structural homologs (e.g., 5-propylpyrimidine).

| Parameter | Value (Predicted/Observed) | Context |

| Physical State | Liquid or Low-melting Solid | Pyrimidine mp: 20–22°C; Allyl group disrupts packing. |

| Boiling Point | ~180–190°C (760 mmHg) | Estimated based on 5-methylpyrimidine (bp 152°C). |

| LogP | ~0.8 – 1.2 | Moderately lipophilic; suitable for CNS penetration. |

| pKa (Conjugate Acid) | ~1.3 – 1.5 | Weak base; N-protonation is difficult but possible with strong acids. |

Synthetic Methodologies

For research-scale synthesis, Stille Cross-Coupling is the most reliable method to install the allyl group at the 5-position without affecting the sensitive ring nitrogens.

Protocol A: Palladium-Catalyzed Stille Coupling

This protocol utilizes 5-bromopyrimidine and allyltributylstannane. It is preferred over Grignard methods (e.g., allylmagnesium bromide) which often lead to nucleophilic attack at the C4/C6 positions rather than substitution at C5.

Reagents:

-

Substrate: 5-Bromopyrimidine (1.0 equiv)

-

Coupling Partner: Allyltributylstannane (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂

-

Solvent: Anhydrous 1,4-Dioxane or Toluene

-

Additives: CsF (2.0 equiv) or CuI (10 mol%) can accelerate the reaction (Liebeskind modification).

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Dissolution: Charge flask with 5-bromopyrimidine (e.g., 1.59 g, 10 mmol) and anhydrous 1,4-dioxane (20 mL).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol). Stir for 5 mins until the solution turns yellow/orange.

-

Reagent Addition: Add allyltributylstannane (3.64 g, 11 mmol) via syringe.

-

Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Workup: Cool to RT. Dilute with Et₂O. Add saturated KF solution (to precipitate tin residues as polymeric fluorides) and stir vigorously for 30 mins. Filter through a Celite pad.

-

Purification: Concentrate filtrate and purify via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes).

Visualization: Stille Coupling Workflow

Caption: Palladium-catalyzed cross-coupling workflow for the synthesis of 5-allylpyrimidine.

Reactivity & Functionalization Profile

The 5-allylpyrimidine scaffold offers orthogonal reactivity. The pyrimidine ring is electron-deficient (susceptible to nucleophilic aromatic substitution, SNAr), while the allyl group is electron-rich (susceptible to electrophilic addition).

Allyl Group Functionalization (Side-Chain)

-

Ozonolysis: Converts the terminal alkene to an aldehyde (5-pyrimidineacetaldehyde). This is a key intermediate for reductive amination or Wittig reactions.

-

Hydroboration-Oxidation: Yields the primary alcohol (3-(pyrimidin-5-yl)propan-1-ol).

-

Olefin Metathesis: Ring-closing metathesis (RCM) with functional groups at C4/C6 can generate bicyclic heterocycles (e.g., 5,6-dihydro-pyrido[2,3-d]pyrimidines).

Pyrimidine Ring Functionalization (Core)

-

Activation: The unsubstituted ring is relatively inert to SNAr. To functionalize C2/C4/C6, the ring must first be activated (e.g., N-oxidation with mCPBA followed by chlorination with POCl₃).

-

Minisci Reaction: Radical alkylation can occur at C2/C4, though selectivity is often poor without blocking groups.

Visualization: Reactivity Map

Caption: Orthogonal reactivity pathways: Side-chain oxidation/cyclization vs. Ring activation.

Applications in Drug Discovery[2][9]

Kinase Inhibitors

The 5-substituted pyrimidine motif is ubiquitous in kinase inhibitors (e.g., Imatinib , Dasatinib ). The allyl group in 5-allylpyrimidine serves as a "warhead precursor" or a lipophilic spacer.

-

Mechanism: The pyrimidine nitrogens (N1/N3) typically bind to the hinge region of the kinase ATP-binding pocket via hydrogen bonds.

-

Vector: The 5-position points towards the solvent-exposed region or the gatekeeper residue, allowing the allyl chain to be modified to tune solubility or selectivity.

Case Study: RET Kinase Inhibition

Research into RET kinase inhibitors (e.g., for thyroid cancer) has utilized 5-substituted pyrimidines. The allyl group allows for the construction of "atropisomeric" inhibitors where the rotation of the C5-substituent is restricted by bulky groups at C4/C6, locking the molecule in a bioactive conformation.

Safety & Handling

-

Toxicity: Pyrimidine derivatives can be biologically active. Treat as a potential irritant and mutagen.

-

Stannane Hazards: If using the Stille route, organotin byproducts are highly toxic and neurotoxic. All weighing and reactions must occur in a fume hood. Waste must be segregated as "Heavy Metal/Organotin Waste."

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The terminal alkene is susceptible to slow oxidation in air over months.

References

-

Stille Coupling Mechanism & Protocols

- Organic Syntheses, Coll. Vol. 9, p. 553 (1998). "Palladium-Catalyzed Coupling of Organotin Reagents".

-

Pyrimidine Reactivity & Functionalization

-

Journal of Heterocyclic Chemistry, "Reactions of 5-substituted pyrimidines".[1]

-

-

Applications in Kinase Inhibitors

-

Journal of Medicinal Chemistry, "Discovery of Potent and Selective RET Kinase Inhibitors".[2]

-

-

Synthesis of 5-Bromopyrimidine (Precursor)

- BenchChem Protocols, "Application of 5-Bromopyrimidine in Agrochemical Synthesis".

Sources

- 1. 5-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Utilization of Allyl-Substituted Heterocyclic Building Blocks in Medicinal Chemistry

[1][2]

Executive Summary

In modern drug discovery, the demand for novel chemical space has shifted focus from flat, aromatic scaffolds to three-dimensional, sp³-rich architectures.[1] Allyl-substituted heterocyclic building blocks represent a high-value class of intermediates in this transition. Unlike inert alkyl substituents, the allyl group serves as a versatile "chemical handle," enabling late-stage diversification via Ring-Closing Metathesis (RCM), cross-coupling, and oxidative functionalization.[1] This guide provides a technical deep-dive into the synthesis, reactivity, and strategic application of these building blocks, designed for medicinal chemists seeking to accelerate lead optimization.

Strategic Value of Allyl-Heterocycles

The allyl moiety is not merely a hydrophobic chain; it is a latent functional group. When attached to privileged heterocyclic cores (indoles, pyridines, piperidines), it offers three distinct strategic advantages:

-

Macrocyclization Precursor: Allyl groups are the primary substrate for RCM, allowing the rapid construction of macrocyclic drugs (e.g., HCV protease inhibitors) that lock bioactive conformations.

-

Bioisosteric Replacement: The allyl group can mimic the steric bulk of an isopropyl or propyl group while introducing electronic unsaturation that may engage in

-cation interactions within a binding pocket. -

Divergent Synthesis Handle: A single allyl-heterocycle can be chemically "branched" into aldehydes (via ozonolysis), 1,2-diols (via Upjohn dihydroxylation), or extended chains (via Heck coupling or cross-metathesis).[1]

Synthetic Methodologies: Accessing the Building Blocks[1][3][4]

The installation of allyl groups onto heterocycles is dominated by two mechanistic paradigms: Nucleophilic Substitution (Tsuji-Trost) and C-H Activation.[1]

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)

This is the gold standard for N-allylation and C3-allylation of electron-rich heterocycles (e.g., indoles).[1]

-

Mechanism: Involves the formation of an electrophilic

- -

Regioselectivity: For indoles, selectivity between N1 and C3 is controlled by the base and solvent. Hard bases (NaH) favor N-allylation; mild bases (carbonate) or acidic conditions favor C-allylation.[1]

Transition-Metal Catalyzed C-H Allylation

For electron-deficient heterocycles (pyridines, quinolines) or to avoid pre-functionalization, C-H activation is preferred.[1]

-

Ruthenium/Rhodium Catalysis: Utilizes directing groups (e.g., amides, pyridines) to insert the metal into the ortho C-H bond, followed by insertion of an allyl halide or acetate.

-

Radical Pathways: Recent advances use Mn(I) or photoredox catalysis to generate allyl radicals that add to heteroarenes.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the decision tree for synthesizing allyl-heterocycles based on the substrate electronic nature.

Figure 1: Decision matrix for selecting the optimal synthetic route for allyl-heterocycle construction.

Downstream Applications: The "Escape from Flatland"

Once synthesized, allyl-heterocycles serve as pivotal intermediates.[1] The most high-impact application in modern medicinal chemistry is Ring-Closing Metathesis (RCM) .[1]

Macrocyclization via RCM

Connecting two allyl tethers via RCM (using Grubbs II or Hoveyda-Grubbs catalysts) generates macrocycles.[1] This strategy is widely used to constrain peptides or kinase inhibitors into their bioactive conformation, improving potency and metabolic stability.

-

Case Study: Grb2 SH2 Domain Inhibitors.

-

Challenge: Peptidomimetic inhibitors often suffer from poor bioavailability.

-

Solution: Incorporation of allyl-glycine or allyl-tyrosine residues followed by RCM yields a hydrocarbon staple that mimics the peptide turn without the liability of exposed amide bonds.

-

Isomerization to Vinyl-Heterocycles

The allyl group can be isomerized to a vinyl (styryl-like) group using Ru or Ir catalysts.[1] This conjugates the double bond with the heterocycle, altering the electronic properties (pKa, lipophilicity) and allowing for subsequent Heck couplings or cyclopropanations.

Visualization: Divergent Functionalization

Figure 2: The "Divergent Synthesis" concept, showing how one building block accesses multiple chemotypes.[1]

Experimental Protocols

Protocol A: Regioselective C3-Allylation of Indoles (Tsuji-Trost Type)

Objective: Synthesis of 3-allyl-1H-indole derivatives without N-protection. Scope: Applicable to electron-rich indoles.[1]

Reagents:

-

Indole derivative (1.0 equiv)[1]

-

Allyl Alcohol (1.2 equiv) - Note: Using alcohol avoids halide waste.[1]

-

Pd(OAc)₂ (2 mol%)[1]

-

Triethylborane (BEt₃) (2.4 equiv) - Activates the alcohol.[1]

-

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a reaction flask and purge with Argon.

-

Catalyst Prep: Add Pd(OAc)₂ and triphenylphosphine (4 mol%) to THF and stir for 15 min to generate the active Pd(0) species in situ.[1]

-

Addition: Add the indole substrate and allyl alcohol to the mixture.

-

Activation: Add BEt₃ (1M in hexane) dropwise via syringe. Caution: BEt₃ is pyrophoric; handle under inert atmosphere.

-

Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC (Hexane/EtOAc).[1]

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel.

Validation Check: The appearance of multiplet signals at

Protocol B: Ring-Closing Metathesis for Macrocyclization

Objective: Cyclization of a bis-allyl precursor.[1][2]

Reagents:

-

Bis-allyl substrate (0.1 mM concentration - High dilution is critical to favor intramolecular vs. intermolecular reaction).[1]

-

Grubbs 2nd Generation Catalyst (5-10 mol%).[1]

-

Solvent: Dichloromethane (DCM), degassed.[1]

Step-by-Step Workflow:

-

Degassing: Bubble Argon through anhydrous DCM for 30 minutes to remove oxygen (O₂ poisons the catalyst).

-

Dissolution: Dissolve the substrate in DCM to achieve a dilute concentration (0.001 M to 0.005 M).

-

Catalyst Addition: Add Grubbs II catalyst in one portion.

-

Reflux: Heat to reflux (40°C) for 2-12 hours.

-

Quench: Add ethyl vinyl ether (excess) to quench the active Ru-carbene species. Stir for 30 mins.

-

Purification: Concentrate and purify via silica gel chromatography.

Summary of Key Building Block Classes

| Class | Structure | Primary Application | Key Reactivity |

| N-Allyl Indoles | Indole with allyl on N1 | RCM to fused tricycles; Heck coupling.[1] | Stable; N-C bond is robust. |

| C3-Allyl Indoles | Indole with allyl on C3 | Precursor to tryptamine analogs; RCM.[1] | C3 position is nucleophilic; prone to oxidation. |

| O-Allyl Hydroxylamines | R-O-NH-Allyl | Synthesis of isoxazolines; N-O bond cleavage.[1] | Radical cyclization acceptor. |

| Allyl-Prolines | Proline with allyl on C4 | Peptidomimetics; Turn inducers.[1] | Rigid scaffold for stereoselective functionalization. |

References

-

Tsuji-Trost Reaction Mechanism & Scope

-

C-H Allylation of Indoles

-

RCM in Drug Discovery (Grb2 Inhibitors)

-

Benzofuran Synthesis via Isomerization/RCM

-

Allyl-Bicyclo[1.1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tsuji-Trost Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans [organic-chemistry.org]

The Strategic Prominence of 5-Substituted Pyrimidine Analogs in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to be a prolific source of therapeutic agents. Its inherent ability to mimic the endogenous nucleobases of DNA and RNA allows for a diverse range of interactions with biological targets. Among the various positions on the pyrimidine ring, the C-5 position has emerged as a critical locus for synthetic modification, offering a powerful handle to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of 5-substituted pyrimidine analogs, from their synthesis to their multifaceted roles in combating a spectrum of diseases.

The Significance of the 5-Position: A Gateway to Therapeutic Innovation

The C-5 position of the pyrimidine ring is strategically positioned for functionalization. Unlike other positions that might be involved in crucial hydrogen bonding interactions mimicking Watson-Crick base pairing, the 5-position often extends into the solvent-exposed region of an enzyme's active site or can be tailored to exploit specific pockets within a target protein. This allows for the introduction of a wide array of substituents, from simple halogens to complex aryl and heterocyclic moieties, without disrupting the core interactions necessary for molecular recognition. This synthetic tractability has been a key driver in the development of numerous clinically successful drugs.

Synthetic Strategies for 5-Substituted Pyrimidines: A Chemist's Toolkit

The synthesis of 5-substituted pyrimidine analogs is a well-established field, with a variety of robust and versatile methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substituent and the overall complexity of the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to pyrimidine chemistry is no exception. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds at the 5-position, starting from readily available 5-halopyrimidines.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 5-halopyrimidine with an arylboronic acid.

Materials:

-

5-Iodo-2'-deoxyuridine (or other 5-halopyrimidine)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction flask, add the 5-halopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylpyrimidine.[1]

This protocol outlines a general procedure for the Sonogashira coupling of a 5-bromopyrimidine with a terminal alkyne.

Materials:

-

5-Bromopyrimidine

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

-

Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add 5-bromopyrimidine (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the anhydrous solvent, followed by the base and the terminal alkyne (1.1-1.5 equiv).

-

Stir the reaction mixture at room temperature or heat to 60-100 °C, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynylpyrimidine.[2]

Caption: General synthetic workflow for 5-substituted pyrimidines.

Therapeutic Applications of 5-Substituted Pyrimidine Analogs

The versatility of the 5-position has been exploited to develop a wide range of therapeutic agents targeting various diseases.

Antiviral Agents: Disrupting Viral Replication

5-Substituted pyrimidine nucleoside analogs have been at the forefront of antiviral drug discovery for decades. Their mechanism of action often involves the inhibition of viral polymerases, leading to the termination of viral DNA or RNA synthesis.

A landmark example is Zidovudine (AZT) , the first drug approved for the treatment of HIV.[3] AZT is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group. Inside the cell, AZT is phosphorylated to its active triphosphate form, which is then incorporated into the growing viral DNA chain by HIV's reverse transcriptase.[2][4] The absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[2][5]

Caption: Mechanism of action of Zidovudine (AZT).

Structure-Activity Relationship (SAR) for Antiviral Pyrimidine Nucleosides:

| 5-Substituent | General Effect on Anti-HIV Activity | Reference |

| Hydrogen, Methyl, Ethyl | High Potency | [2] |

| Larger Alkyl groups (>C2) | Reduced Potency | [2] |

| Bromovinyl | Reduced Potency | [2] |

| Halo (F, Cl, Br, I) | Variable, can be potent | [6] |

| Amino | Can be potent | [6] |

Anticancer Agents: Targeting DNA Synthesis and Repair

In the realm of oncology, 5-substituted pyrimidines have proven to be invaluable chemotherapeutic agents. Their primary mechanism of action often involves the inhibition of enzymes crucial for DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.

5-Fluorouracil (5-FU) is a widely used antimetabolite for the treatment of various solid tumors.[7] 5-FU is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[8] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate, thereby inhibiting the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[9][10] The depletion of dTMP leads to "thymineless death" in cancer cells.

Another important anticancer agent is Trifluridine (FTD) , a component of the oral drug TAS-102. FTD is incorporated into DNA, leading to DNA dysfunction and cell death.[11][12]

This protocol describes a spectrophotometric method to assess the inhibitory activity of compounds against thymidylate synthase.

Materials:

-

Recombinant human thymidylate synthase (TS)

-

Deoxyuridine monophosphate (dUMP)

-

5,10-Methylenetetrahydrofolate (CH₂THF)

-

NADPH

-

Dihydrofolate reductase (DHFR)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, EDTA, and dithiothreitol)

-

Test compounds (5-substituted pyrimidine analogs)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, DHFR, and CH₂THF in each well of the microplate.

-

Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding dUMP and TS to all wells.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of the reaction for each concentration of the test compound.

-

Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the reaction rates against the logarithm of the compound concentrations.[13]

Expanding the Therapeutic Landscape: Antibacterial, Antifungal, and Anti-inflammatory Applications

The versatility of 5-substituted pyrimidines extends beyond antiviral and anticancer applications. Researchers are actively exploring their potential as:

-

Antibacterial agents: Certain 5-aryl pyrimidine derivatives have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

-

Antifungal agents: Novel pyrimidine derivatives have shown promising antifungal activity against a range of pathogenic fungi.[15][16]

-

Anti-inflammatory agents: 5-Nitropyrimidine-2,4-dione analogues have been identified as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity, suggesting their potential as anti-inflammatory drugs.[5][17]

Structure-Activity Relationship (SAR) and Drug Design Principles

The development of potent and selective 5-substituted pyrimidine analogs relies heavily on understanding their structure-activity relationships. The nature of the substituent at the 5-position profoundly influences the compound's interaction with its biological target.

Key SAR Observations for 5-Substituted Pyrimidines:

| Target Class | Key Features of the 5-Substituent for Optimal Activity | References |

| Kinase Inhibitors (e.g., CDK9) | - Small, non-protic groups (e.g., cyano, fluoro) can enhance selectivity. - Bulky groups can be accommodated if they project towards the solvent-exposed region. | [18] |

| Antiviral (HIV Reverse Transcriptase) | - Small alkyl groups (methyl, ethyl) are generally favored. - Larger or more complex groups can decrease potency. | [2] |

| Antibacterial | - Aryl groups, particularly those with specific halogen substitutions (e.g., 4-chlorophenyl), can confer broad-spectrum activity. | [14] |

| Anti-inflammatory (iNOS inhibitors) | - Specific substituted styryl groups can lead to potent inhibition. | [5][17] |

graph "Drug_Discovery_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A [label="Target Identification\n& Validation"]; B [label="Lead Identification\n(HTS, Fragment Screening)"]; C [label="Lead Optimization\n(SAR Studies)"]; D [label="Synthesis of\n5-Substituted Pyrimidine Analogs"]; E [label="In Vitro Biological Evaluation\n(Enzyme Assays, Cell-based Assays)"]; F [label="In Vivo Efficacy &\nToxicology Studies"]; G [label="Clinical Trials", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C; C -> D [label="Design"]; D -> E [label="Test"]; E -> C [label="Feedback"]; E -> F; F -> G; }

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel synthesis and biological activity of several 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijsat.org [ijsat.org]

- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. ovid.com [ovid.com]

- 18. pubs.acs.org [pubs.acs.org]

Electronic properties of 5-allylpyrimidine ring system

An In-depth Technical Guide to the Electronic Properties of the 5-Allylpyrimidine Ring System

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Blueprint

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, a recurring motif in a vast array of therapeutic agents and biological molecules.[1][2] Its prevalence, however, does not imply simplicity. The true potential of this heterocycle is unlocked through strategic functionalization, where substituents are not mere decorations but precise modulators of electronic character, and by extension, biological function.[2] Among the positions on the pyrimidine ring, C5 is a particularly intriguing locus for substitution. It is the most electron-rich carbon, making it a unique starting point for influencing the ring's overall properties.

This guide moves beyond a general overview to provide a deep, mechanistic exploration of the 5-allylpyrimidine system. While direct, comprehensive literature on this specific scaffold is emergent, a wealth of knowledge on related analogues allows for a robust, predictive analysis. As Senior Application Scientists, our role is to connect established principles with predictive science. This document is structured not as a rigid template, but as a logical narrative—starting with the foundational electronics of the pyrimidine core, delving into the specific perturbations introduced by the 5-allyl group, and culminating in the practical implications for drug design and molecular engineering. We will dissect the causality behind its reactivity, spectroscopic signatures, and biological potential, offering a validated framework for researchers looking to harness this promising molecular entity.

The Pyrimidine Core: An Electronic Baseline

To appreciate the influence of the 5-allyl group, one must first understand the electronic landscape of the parent pyrimidine ring. As a 1,3-diazine, pyrimidine is an aromatic, six-membered heterocycle containing two nitrogen atoms. These nitrogen atoms are more electronegative than carbon, leading to a significant inductive pull of electron density from the ring. This makes the pyrimidine system inherently "π-deficient."

The consequences of this π-deficiency are profound:

-

Electron Density Distribution : The electron density is lowest at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. Conversely, the C5 position bears the highest electron density of the ring carbons.[3]

-

Chemical Reactivity : The ring is generally deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, particularly at positions 2, 4, and 6.

-

Basicity : The presence of two nitrogen atoms provides basic centers, with the lone pairs available for protonation or coordination to metal ions.

Quantum chemical calculations provide a quantitative picture of this electronic environment.

| Property | Unsubstituted Pyrimidine (Predicted Values) | Rationale |

| HOMO Energy | ~ -7.0 to -7.5 eV | Represents the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | ~ -0.5 to -1.0 eV | Represents the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 6.0 to 7.0 eV | A large gap indicates high kinetic stability and low chemical reactivity.[4] |

| Dipole Moment | ~ 2.3 D | Arises from the asymmetric placement of the electronegative nitrogen atoms.[3] |

Table 1: Baseline electronic properties of the unsubstituted pyrimidine core, derived from foundational quantum chemical principles.[3]

The 5-Allyl Substituent: A Multi-faceted Electronic Modulator

Introducing an allyl group (–CH₂–CH=CH₂) at the C5 position introduces a fascinating interplay of electronic effects that reshapes the core properties of the pyrimidine ring.

Inductive and Resonance Effects

The allyl group's influence is twofold:

-

Inductive Effect (+I) : The sp³-hybridized CH₂ group attached to the ring is weakly electron-donating. This effect increases the electron density of the pyrimidine ring system, albeit modestly. This donation helps to slightly counteract the π-deficient nature of the parent ring.

-

Hyperconjugation/Resonance : The π-system of the allyl group's double bond can interact with the aromatic system of the pyrimidine ring through hyperconjugation. This interaction can further modulate the electron distribution and reactivity of both the ring and the substituent.

Caption: Electronic influence of the 5-allyl group on the pyrimidine ring.

Impact on Reactivity

These electronic shifts have direct consequences for the molecule's reactivity:

-

Towards Electrophiles : The net electron-donating character of the allyl group slightly activates the pyrimidine ring towards electrophilic attack compared to its unsubstituted parent. However, the ring remains generally resistant to such reactions.

-

Towards Nucleophiles : Conversely, the increased electron density slightly deactivates the ring towards nucleophilic substitution at the C2, C4, and C6 positions.

-

The Allyl Moiety as a Reactive Center : Crucially, the allyl group introduces a new, distinct reactive site. The terminal double bond is susceptible to a wide range of reactions, including:

-

Electrophilic Addition : Reaction with halogens, acids, etc.

-

Radical Reactions : Susceptible to radical addition.

-

Oxidation : Can be oxidized to an epoxide or cleaved.

-

Metal-Catalyzed Cross-Coupling : A powerful handle for further synthetic elaboration.

-

This dual reactivity—a modulated aromatic core and a versatile aliphatic chain—makes the 5-allylpyrimidine scaffold a highly attractive building block in drug discovery.

Experimental & Computational Characterization Protocols

Validating the structure and electronic properties of 5-allylpyrimidine and its derivatives relies on a synergistic combination of computational modeling and empirical spectroscopic analysis.

Quantum Chemical Analysis Workflow

Density Functional Theory (DFT) is the workhorse for predicting the electronic properties of molecules with high accuracy. A typical workflow provides invaluable insights before a single wet-lab experiment is conducted.

Protocol: DFT-Based Electronic Property Prediction

-

Structure Optimization : Perform a geometry optimization of the 5-allylpyrimidine molecule using a functional like B3LYP and a basis set such as 6-311++G(d,p).[4][5] This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation : Confirm that the optimized structure is a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies validates the structure.

-

Electronic Property Calculation : From the optimized geometry, calculate key electronic descriptors:

-

Molecular Orbitals : Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electron donation and acceptance sites. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[6]

-

Molecular Electrostatic Potential (MEP) : Generate an MEP map to visualize the charge distribution. This map will clearly show the electron-rich (negative potential) regions near the nitrogen atoms and the π-system of the allyl group, and the electron-poor (positive potential) regions around the ring protons.[4]

-

Natural Bond Orbital (NBO) Analysis : Quantify charge transfer interactions between the allyl group and the pyrimidine ring.

-

Caption: Standard workflow for DFT-based analysis of molecular properties.

Predictive Spectroscopic Signatures

Spectroscopic analysis provides empirical validation of the molecular structure. The electronic environment of each atom dictates its spectroscopic signature.

Protocol: Spectroscopic Characterization

-

NMR Spectroscopy :

-

Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]

-

¹H NMR Acquisition : Acquire a proton spectrum on a 400 MHz or higher spectrometer. The allyl group will introduce characteristic signals: a doublet for the CH₂ group adjacent to the ring, a multiplet for the vinylic CH, and two multiplets for the terminal CH₂ protons. The pyrimidine protons at C2, C4, and C6 will appear as singlets or doublets in the aromatic region, with their chemical shifts slightly upfield compared to unsubstituted pyrimidine due to the +I effect.

-

¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments, including three for the pyrimidine ring (C2, C4/C6, C5) and three for the allyl group.

-

-

FT-IR Spectroscopy :

-

Sample Preparation : Analyze a small amount of solid sample using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.[7][8]

-

Data Acquisition : Scan from 4000 to 400 cm⁻¹. Look for characteristic peaks corresponding to C-H stretching (aromatic and vinylic > 3000 cm⁻¹, aliphatic < 3000 cm⁻¹), pyrimidine ring C=N and C=C stretching (~1500-1600 cm⁻¹), and the allyl C=C stretch (~1640 cm⁻¹).[8]

-

-

UV-Vis Spectroscopy :

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).[7]

-

Data Acquisition : Scan from ~200 to 400 nm. The spectrum is expected to show a primary absorption band around 250-270 nm, corresponding to π→π* transitions within the pyrimidine ring. The allyl substituent may cause a slight bathochromic (red) shift compared to the parent heterocycle.[9]

-

| Spectroscopic Method | Predicted Key Signatures for 5-Allylpyrimidine |

| ¹H NMR (in CDCl₃) | ~8.9-9.1 ppm (s, 1H, H2), ~8.5-8.7 ppm (s, 2H, H4/H6), ~5.9-6.1 ppm (m, 1H, -CH=), ~5.0-5.2 ppm (m, 2H, =CH₂), ~3.2-3.4 ppm (d, 2H, Ar-CH₂-). |

| ¹³C NMR (in CDCl₃) | ~157-160 ppm (C2, C4/C6), ~133-136 ppm (-CH=), ~125-128 ppm (C5), ~117-120 ppm (=CH₂), ~30-33 ppm (Ar-CH₂-). |

| FT-IR (cm⁻¹) | ~3050-3100 (Aromatic/Vinylic C-H stretch), ~2900-2980 (Aliphatic C-H stretch), ~1640 (Allyl C=C stretch), ~1550-1580 (Pyrimidine ring stretches).[8] |

| UV-Vis (λₘₐₓ in EtOH) | ~260-265 nm (π→π* transition).[9] |

Table 2: Predicted spectroscopic data for the 5-allylpyrimidine scaffold based on established chemical shift and frequency ranges.

Implications in Drug Discovery and Development

The unique electronic and structural features of the 5-allylpyrimidine system make it a compelling scaffold for therapeutic development.

-

Modulation of Target Affinity : The pyrimidine core is a proven pharmacophore, capable of forming critical hydrogen bonds with protein targets via its ring nitrogens.[10][11] The 5-allyl group can enhance binding affinity by occupying adjacent hydrophobic pockets, providing favorable van der Waals interactions. Its conformational flexibility allows it to adapt to the specific topology of an active site.

-

A Handle for Covalent Inhibition : The reactive double bond of the allyl group can be strategically positioned to act as a Michael acceptor or to react with a nearby nucleophilic residue (e.g., cysteine) in a protein active site. This enables the design of potent and selective covalent inhibitors, a strategy of growing importance in modern drug design.

-

Improved Pharmacokinetics : The allyl group increases the lipophilicity of the molecule compared to a simple methyl or hydrogen substituent. This can enhance membrane permeability and oral bioavailability, key properties for successful drug candidates.[11]

-

Synthetic Versatility : The allyl group is a gateway for synthetic diversification. Through reactions like hydroboration-oxidation, epoxidation, or cross-metathesis, a lead compound can be rapidly elaborated into a library of analogues to optimize activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12]

Caption: Interaction model of a 5-allylpyrimidine scaffold in a target protein.

Conclusion and Future Outlook

The 5-allylpyrimidine ring system represents a potent and versatile scaffold for modern chemical research and drug discovery. By augmenting the electronically π-deficient pyrimidine core with an electron-donating and synthetically versatile allyl group at the C5 position, a unique molecular entity is created. Its modulated electronic properties, combined with the dual-functionality of the aromatic core and the reactive side chain, provide a rich platform for designing novel therapeutics.

Future research should focus on the synthesis and empirical validation of the properties outlined in this guide. Exploring the utility of the 5-allyl group as a handle for covalent inhibitors, investigating its metabolic profile, and expanding its application in diverse therapeutic areas—from oncology to infectious diseases—will undoubtedly solidify the position of 5-allylpyrimidine derivatives as a valuable class of molecules in the medicinal chemist's toolkit.[1][13]

References

-

Amer, A., Senior, S., & Fan, X. (2012). 5-substituted pyrimidine L-2'-deoxyribonucleosides: synthetic, quantum chemical, and NMR studies. Nucleosides, Nucleotides & Nucleic Acids, 31(1), 42-54. [Link]

-

El-Remaily, M. A. A. A. (2020). Proposed mechanism for synthesis of pyrimidine derivatives 5a–q by Zn(l-proline)2 catalyst. Journal of the Iranian Chemical Society, 17, 2395–2404. [Link]

-

Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor. European Journal of Medicinal Chemistry, 139, 674-697. [Link]

-

Kumar, A., & Kumar, S. (2014). Synthesis of new allyl derivatives of 5 -AMP. ResearchGate. [Link]

-

Abdelgawad, M. A., et al. (2020). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 10(49), 29421-29435. [Link]

-

Malvin, C., et al. (1987). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 47(17), 4627-4632. [Link]

-

Wang, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry, 67(20), 18491-18511. [Link]

-

Ghorab, M. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(11), 7842-7855. [Link]

-

Hussein, A. H. M., et al. (2022). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. [Link]

-

Papakonstantinou, K., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3892. [Link]

-

Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128247. [Link]

-

Kaur, R., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(12), e2100412. [Link]

-

Salih, E. T., et al. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 11(1). [Link]

-

Kumar, D., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Arivazhagan, M., & Subhasini, V. P. (2012). Quantum chemical studies on structure of 2-amino-5-nitropyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 402-410. [Link]

-

Amer, A., et al. (2012). 5-Substituted Pyrimidine L-2′-Deoxyribonucleosides: Synthetic, Quantum Chemical, and NMR Studies. ResearchGate. [Link]

-

Masternak, J., et al. (2021). Synthesis, photophysical characterisation, quantum-chemical study and in vitro antiproliferative activity of cyclometalated Ir(iii) complexes based on 3,5-dimethyl-1-phenyl-1H-pyrazole and N,N-donor ligands. Dalton Transactions, 50(44), 16209-16226. [Link]

-

Wang, J., et al. (2012). Photophysical and electronic properties of five PCBM-like C60 derivatives: spectral and quantum chemical view. The Journal of Physical Chemistry C, 116(3), 2577-2585. [Link]

-

Mary, Y. S., et al. (2021). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Heliyon, 7(12), e08529. [Link]

-

Betul, A. Y., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Journal of Molecular Structure, 1230, 129881. [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum chemical studies on structure of 2-amino-5-nitropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photophysical and electronic properties of five PCBM-like C60 derivatives: spectral and quantum chemical view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling & Solvent Selection for 5-(Prop-2-en-1-yl)pyrimidine

This guide serves as an authoritative technical resource for the solubility profiling of 5-(Prop-2-en-1-yl)pyrimidine (also known as 5-Allylpyrimidine).

As specific thermodynamic solubility data for this precise intermediate is often proprietary or absent from public spectral databases, this guide synthesizes predictive physicochemical profiling with standardized experimental protocols derived from authoritative studies on structurally homologous pyrimidine derivatives.

Executive Summary & Physicochemical Context

5-(Prop-2-en-1-yl)pyrimidine (CAS: 19128-66-6) is a lipophilic pyrimidine derivative frequently utilized as a fragment in the synthesis of pharmaceutical intermediates (e.g., for antiviral or antineoplastic agents). Unlike hydrophilic hydroxyl- or amino-pyrimidines, the 5-allyl substituent imparts significant lipophilicity, altering its solvation thermodynamics.

Understanding its solubility profile is critical for:

-

Reaction Optimization: Selecting solvents that maintain homogeneity during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

-

Purification: Designing crystallization processes (cooling or anti-solvent).

-

Extraction: Efficient phase separation from aqueous workups.

Predicted Physicochemical Properties[1]

-

Molecular Formula: C₇H₈N₂

-

Molecular Weight: 120.15 g/mol

-

LogP (Predicted): ~0.9 – 1.2 (Moderately Lipophilic)

-

Acid/Base Profile: Weakly basic (Pyrimidine N1/N3 pKa ~ 1.0–1.3).

Solubility Profile & Solvent Selection Strategy

Based on Quantitative Structure-Property Relationships (QSPR) and empirical data from homologous 5-alkylpyrimidines [1, 2], the solubility behavior of 5-(Prop-2-en-1-yl)pyrimidine follows a distinct polarity-driven trend.

Qualitative Solubility Matrix

The following table categorizes solvents based on their interaction capability with the 5-allylpyrimidine solute.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Strong dipole-dipole interactions; excellent solvation of the aromatic ring. | Extraction / Chromatography |

| Polar Aprotic | DMF, DMSO, DMAc | Very High (>200 mg/mL) | High dielectric constant disrupts crystal lattice; "Universal" solvent for pyrimidines. | Reaction Medium (High T) |

| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Soluble at boiling; moderate/low at RT. H-bonding with pyrimidine nitrogens. | Recrystallization |

| Esters | Ethyl Acetate | Moderate | Good solvency for the lipophilic allyl tail; moderate for the ring. | Extraction / Wash |

| Non-Polar | Hexane, Heptane | Low / Insoluble | Lacks specific interactions to overcome lattice energy of the polar heterocycle. | Anti-solvent |

| Aqueous | Water, Buffer (pH 7) | Low (<5 mg/mL) | Hydrophobic effect of the allyl group dominates; insufficient H-bonding. | Phase Separation |

Recommended Purification Workflows

-

Recrystallization: The "Gold Standard" for this class is Ethanol or IPA . The compound dissolves readily at reflux (78–82°C) but crystallizes upon cooling to 0–5°C due to the temperature sensitivity of the solubility limit [1].

-

Anti-Solvent Crystallization: Dissolve in a minimum volume of DCM or Ethyl Acetate , then slowly add Hexane or Heptane to induce precipitation.

Experimental Protocol: Determination of Thermodynamic Solubility

To generate a precise solubility curve (Solubility vs. Temperature) for regulatory filing or process scale-up, the Static Equilibrium (Shake-Flask) method is required. This protocol is validated against pyrimidine derivative studies [3, 4].

Workflow Visualization

Figure 1: Standardized workflow for thermodynamic solubility determination of pyrimidine intermediates.

Detailed Methodology

-

Preparation: Add an excess amount of 5-(Prop-2-en-1-yl)pyrimidine solid to a jacketed equilibrium cell containing 10 mL of the target solvent (e.g., Methanol).

-

Equilibration: Agitate the suspension continuously using a magnetic stirrer at the desired temperature (e.g., 298.15 K) for 24–48 hours . Ensure solid phase remains present throughout.

-

Settling: Stop agitation and allow the phases to separate for 2 hours at the same temperature to prevent micro-crystallization during sampling.

-

Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter.

-

Gravimetric Analysis:

-

Weigh a clean, dry evaporation dish (

). -

Transfer the filtered supernatant to the dish and weigh (

). -

Evaporate solvent under vacuum/heating until constant mass is achieved (

). -

Calculation: Solubility (

, mole fraction) is calculated via:

-

Thermodynamic Modeling & Data Correlation

Experimental solubility data for pyrimidines is non-linear with temperature. To interpolate solubility at unmeasured temperatures (e.g., for cooling crystallization curves), the Modified Apelblat Equation is the industry standard [4, 5].

The Apelblat Model

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1]

- : Empirical model parameters derived from regression of experimental data.

Interpretation for 5-Allylpyrimidine:

-

Positive Enthalpy (

): Dissolution is endothermic (Solubility increases with T). -

Solvent Effect: The parameter

typically correlates with solvent-solute compatibility. Expect higher

Process Application: Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent system based on your immediate process goal.

Figure 2: Solvent selection logic for 5-(Prop-2-en-1-yl)pyrimidine processing.

References

-

Baluja, S., et al. (2016).[1] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News, 44, 13-34. Link

-

Baluja, S., et al. (2012). "Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 57(9-10), 861-866. Link

-

Kiani, M., et al. (2024).[2] "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model." Physical Chemistry Research, 12(3).[2] Link

- Gao, Y., et al. (2023). "Thermodynamic Solubility and Mixing Properties of 5-Fluorouracil in Pure and Mixed Solvents." Journal of Chemical & Engineering Data. (Validating the gravimetric protocol for pyrimidines).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for theoretical solubility parameter prediction).

Sources

Methodological & Application

Stille coupling protocol for 5-(Prop-2-en-1-yl)pyrimidine

Executive Summary

This Application Note details a robust, scalable protocol for the palladium-catalyzed Stille cross-coupling of 5-bromopyrimidine with allyltributylstannane to yield 5-(prop-2-en-1-yl)pyrimidine (5-allylpyrimidine). This scaffold is a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors and antiviral agents.

Unlike generic protocols, this guide addresses the specific challenges of electron-deficient nitrogen heterocycles and provides a validated "Self-Cleaning" workup strategy to eliminate toxic organotin byproducts to pharmaceutical standards (<10 ppm).

Scientific Foundation & Mechanistic Logic

The Challenge of Pyrimidines

Pyrimidines are electron-deficient (π-deficient). While this facilitates the Oxidative Addition (OA) of the Pd(0) catalyst into the C-Br bond, the ring nitrogens possess lone pairs that can coordinate to the palladium center, potentially arresting the catalytic cycle by forming stable, unreactive complexes (the "catalyst sink" effect).

Experimental Solution: We utilize Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). The high concentration of phosphine ligands (PPh₃) competes effectively with the pyrimidine nitrogens for coordination sites on the metal, keeping the catalyst active.

The Allyl Stannane Advantage

Allyltributylstannane is used over alkyl stannanes. The allyl group undergoes Transmetallation (TM) significantly faster than simple alkyl groups due to the pre-coordination of the olefin to the Pd(II) center (associative mechanism).

Mechanistic Pathway (Visualization)

The reaction follows a standard catalytic cycle, but the rate-determining step is often the transmetallation.[1][2]

Figure 1: Catalytic cycle emphasizing the regeneration of the active Pd(0) species.

Experimental Protocol

Critical Parameters

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | High ligand load prevents N-coordination poisoning. |

| Solvent | 1,4-Dioxane or DMF | High boiling point required (>90°C); Dioxane is easier to remove than DMF. |

| Stoichiometry | 1.0 equiv Ar-Br : 1.1 equiv Sn-Allyl | Slight excess of stannane ensures full conversion of the halide. |

| Atmosphere | Argon (Strict) | Pd(0) is air-sensitive; O₂ causes homocoupling of stannanes. |

| Concentration | 0.1 M - 0.2 M | Dilution prevents oligomerization of the allyl product. |

Step-by-Step Procedure

Reagents:

-

5-Bromopyrimidine (1.0 equiv, 10 mmol, 1.59 g)

-

Allyltributylstannane (1.1 equiv, 11 mmol, 3.64 g)

-

Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol, 578 mg)

-

1,4-Dioxane (anhydrous, degassed, 50 mL)

Workflow:

-

Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 1,4-dioxane. Degas by sparging with Argon for 15 minutes. Note: Oxygen is the enemy of this reaction.

-

Charging: Add 5-bromopyrimidine and allyltributylstannane to the flask under a positive stream of Argon.

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly. The solution should turn yellow/orange. Seal the flask.

-

Reaction: Heat the mixture to 100°C (oil bath temperature) for 4–16 hours. Monitor by TLC (System: 20% EtOAc/Hexanes) or LCMS.

-

Checkpoint: The reaction is complete when the starting bromide is consumed. The solution will darken to brown/black (Pd precipitation) as the reaction finishes.

-

-

Cooling: Allow the mixture to cool to room temperature.

Purification Strategy: The "Tin-Free" Guarantee

The primary failure mode in Stille coupling is not the reaction itself, but the contamination of the product with toxic tributyltin residues. Standard chromatography is often insufficient.

The Potassium Fluoride (KF) Protocol (Mandatory): We utilize the insolubility of polymeric tributyltin fluoride to sequester the tin.

-

Dilution: Dilute the cooled reaction mixture with Et₂O or EtOAc (50 mL).

-

KF Treatment: Add 50 mL of a saturated aqueous Potassium Fluoride (KF) solution.

-

Stirring: Stir vigorously for 1 hour.

-

Observation: A white, fluffy precipitate will form at the interface. This is polymeric Bu₃SnF.

-

Chemistry:

.

-

-

Filtration: Filter the biphasic mixture through a pad of Celite to remove the solid tin waste. Wash the pad with EtOAc.

-

Extraction: Separate the layers. Wash the organic layer once more with saturated KF, then with Brine.[3]

-

Drying: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Workflow Visualization

Figure 2: The KF workup protocol ensures removal of toxic tin species.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Catalyst deactivation (oxidation). | Ensure Argon sparging is thorough. Use fresh catalyst (should be yellow, not brown). |

| Pd Black precipitates early | Catalyst instability. | Add 10 mol% PPh₃ or switch to PdCl₂(PPh₃)₂. |

| Homocoupling (Allyl-Allyl) | Transmetallation too slow / O₂ leak. | Verify inert atmosphere.[4] Lower temp to 80°C and add CsF (2.0 equiv). |

| Product contaminated with Sn | Incomplete KF precipitation. | Repeat KF wash or use "10% w/w KF on Silica" during flash column. |

References

-

Milstein, D.; Stille, J. K. "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium."[5] Journal of the American Chemical Society, 1978 , 100(11), 3636–3638. Link

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction."[5] Organic Reactions, 1997 , 50, 1–652. (The definitive review). Link

-

Ragan, J. A.; et al. "Industrial examples of the Stille Reaction in Large-Scale Process Chemistry." Organic Process Research & Development, 2003 , 7(5), 676–683.[4] (Validation of KF workup for pharma). Link

-

Littke, A. F.; Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

-

Gallagher, W. P.; et al. "Simple, robust, and scalable method for the removal of tin byproducts from Stille coupling reactions." Journal of Organic Chemistry, 2003 , 68(24), 9517-9520. (Source of the KF/Silica protocol).[3][6] Link

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Workup [chem.rochester.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sdlookchem.com [sdlookchem.com]

Application Notes and Protocols: Synthesis of 5-Allylpyrimidine via Palladium-Catalyzed Stille Cross-Coupling

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. The introduction of an allyl group at the 5-position of the pyrimidine ring can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile. This document provides a comprehensive guide for the synthesis of 5-allylpyrimidine from 5-bromopyrimidine, a widely available starting material. The protocol leverages the robust and versatile palladium-catalyzed Stille cross-coupling reaction, which is renowned for its high functional group tolerance and reliability in forming carbon-carbon bonds.[1]

These application notes are intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, mechanistic insights, and practical guidance for the successful synthesis and characterization of 5-allylpyrimidine.

Reaction Mechanism: The Stille Cross-Coupling

The synthesis of 5-allylpyrimidine from 5-bromopyrimidine is achieved through a Stille cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organotin compound (allyltributyltin) with an organic halide (5-bromopyrimidine).[2] The catalytic cycle, a fundamental concept in organometallic chemistry, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 5-bromopyrimidine to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a Pd(II) intermediate.

2. Transmetalation: The allyl group is then transferred from the allyltributyltin reagent to the palladium center in the Pd(II) intermediate. This step, known as transmetalation, results in the formation of a new organopalladium complex containing both the pyrimidyl and allyl moieties, along with the release of tributyltin bromide as a byproduct.[3]

3. Reductive Elimination: The final step is the reductive elimination of the desired 5-allylpyrimidine from the organopalladium complex. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The overall transformation is a highly efficient method for the creation of a new carbon-carbon bond between the pyrimidine ring and the allyl group.

Visualizing the Stille Coupling Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 5-allylpyrimidine. The procedure is based on established principles of the Stille coupling reaction and has been optimized for high yield and purity.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 5-Bromopyrimidine | ≥98% | Sigma-Aldrich | 4595-59-9 |

| Allyltributyltin | 97% | Sigma-Aldrich | 2485-02-1 |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | 14221-01-3 |

| Anhydrous Toluene | ≥99.8%, DriSolv® | EMD Millipore | 108-88-3 |

| Saturated aq. Potassium Fluoride (KF) | ACS Reagent | Fisher Scientific | 7789-23-3 |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich | 7487-88-9 |

| Diethyl Ether | ACS Reagent | Fisher Scientific | 60-29-7 |

| Ethyl Acetate | ACS Reagent | Fisher Scientific | 141-78-6 |

| Hexanes | ACS Reagent | Fisher Scientific | 110-54-3 |

Equipment

-

Two-neck round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas (Argon or Nitrogen) supply with manifold

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of 5-allylpyrimidine.

Step-by-Step Protocol:

-

Reaction Setup:

-

To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.59 g, 10.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 5 mol%).

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.

-

Add anhydrous toluene (50 mL) via syringe.

-

-

Addition of Reagent:

-

To the stirred solution, add allyltributyltin (3.64 g, 11.0 mmol, 1.1 equivalents) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 110 °C) under the inert atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Add a saturated aqueous solution of potassium fluoride (KF) (50 mL) to the reaction mixture and stir vigorously for 1 hour. This step is crucial for precipitating the tin byproducts as insoluble tributyltin fluoride.[5]

-

Filter the mixture through a pad of Celite® to remove the solid precipitate. Wash the filter cake with diethyl ether (3 x 20 mL).

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to afford 5-allylpyrimidine as a colorless oil.

-

Safety Precautions

-

Organotin compounds are highly toxic. Handle allyltributyltin with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium catalysts can be flammable and are toxic. Handle in a fume hood.

-

Anhydrous toluene is flammable and toxic. Use in a well-ventilated area and away from ignition sources.

-

The reaction should be performed under an inert atmosphere to prevent the degradation of the catalyst.

Characterization of 5-Allylpyrimidine

Predicted ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.05 | s | 1H | H-2 |

| 8.65 | s | 2H | H-4, H-6 |

| 6.00 - 5.90 | m | 1H | -CH=CH₂ |

| 5.20 - 5.10 | m | 2H | -CH=CH ₂ |

| 3.45 | d, J = 6.8 Hz | 2H | -CH ₂-CH=CH₂ |

Predicted ¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | C-4, C-6 |

| 156.5 | C-2 |

| 134.0 | -C H=CH₂ |

| 128.0 | C-5 |

| 117.5 | -CH=C H₂ |

| 35.0 | -C H₂-CH=CH₂ |

Mass Spectrometry (MS)

-

Expected Molecular Weight: 120.15 g/mol

-

Expected m/z (EI+): 120 (M⁺)

References

- Harris, P. A., et al. (2005). Journal of Medicinal Chemistry, 48(5), 1610–1619.

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports. [Link]

-

Stille Coupling. Organic Synthesis. [Link]

-

Stille Coupling. (2023). Chemistry LibreTexts. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

-

Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (2011). Organic Syntheses, 88, 197-201. [Link]

-

A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. (2020). ChemRxiv. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. [Link]

-

Synthesis and Total H- and C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. ResearchGate. [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

-

Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

-

Stille reaction. Wikipedia. [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). RSC Chemical Biology. [Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

-

An efficient method for removing organotin impurities. Shandong Look Chemical. [Link]

-

Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. (2020). Foods. [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

-

Metabolite Fingerprinting Based on 1 H-NMR Spectroscopy and Liquid Chromatography for the Authentication of Herbal Products. (2022). Molecules. [Link]

Sources

- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Heck reaction conditions for introducing allyl group to pyrimidine

This guide details the application of the Heck (Mizoroki-Heck) reaction for functionalizing pyrimidines with allyl-derived groups.

Executive Summary: The Allylation Challenge

Introducing a terminal allyl group (

In a standard Heck coupling between a pyrimidine halide and a simple allyl source (like propene or allyl acetate), the palladium catalyst typically triggers migration of the double bond into conjugation with the aromatic ring, yielding the (E)-propenyl isomer or, in the case of allyl alcohol, the aldehyde/ketone .

Therefore, this guide covers two distinct protocols based on the desired outcome:

-

Protocol A (The "Aminoallyl" Standard): The industry-standard method for synthesizing (E)-5-(3-aminoallyl)pyrimidines (e.g., for DNA labeling). This accepts the conjugation to form a stable, functional linker.

-

Protocol B (The "Aldehyde" Route): Using allyl alcohol to intentionally generate a tethered aldehyde for subsequent reductive amination.

-

Expert Insight: How to achieve true terminal allylation (retention of the

-unsaturation) using modified conditions or alternative Pd-couplings often confused with Heck.

Part 1: Mechanism & Causality

The following diagram illustrates why standard Heck conditions lead to conjugation (Path A) and how specific substrates determine the final product.

Figure 1: Mechanistic divergence in the Heck reaction of pyrimidines. The

Part 2: Experimental Protocols

Protocol A: Synthesis of (E)-5-(3-aminoallyl)-2'-deoxyuridine

Target: Creating a reactive linker for fluorescent labeling (e.g., Aminoallyl-dUTP).

This reaction couples 5-iodo-2'-deoxyuridine with allylamine . The reaction is highly stereoselective for the (E)-isomer due to the thermodynamic stability of the conjugated system.

Reagents & Conditions:

-

Substrate: 5-Iodo-2'-deoxyuridine (5-IdU)

-

Olefin: Allylamine (3-5 equivalents)

-

Catalyst: Sodium tetrachloropalladate (

) or -

Solvent: 0.1M Sodium Acetate buffer (pH 5.2) or DMF/Water.

-

Temperature: Ambient (25°C) to 40°C.

Step-by-Step Methodology:

-